molecular formula C11H24ClN B1440239 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride CAS No. 1181457-86-2

4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride

Cat. No. B1440239
CAS RN: 1181457-86-2
M. Wt: 205.77 g/mol
InChI Key: PDYXNLBBCOSYCK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C11H24ClN and a molecular weight of 205.77 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride consists of 11 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride, such as its melting point, boiling point, and solubility, are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in research focusing on the synthesis of complex molecules and understanding their chemical properties. For instance, it was involved in a study on the Grignard reaction, which is a cornerstone in organic synthesis, and the subsequent interaction with aminopyrimidine, leading to a trans isomer product. This showcases the compound's utility in exploring complex chemical transformations and understanding molecular structures (Hoffman et al., 2009).

Applications in Organic Synthesis

The compound has been utilized in the field of organic synthesis, particularly in the synthesis of amides. Research has demonstrated its use in the amidation of methylarenes with amine hydrochloride salts, indicating its role as a versatile reagent in the synthesis of a variety of organic compounds. This highlights its importance in the development of new methodologies for organic synthesis and the creation of valuable compounds (Eidi & Kassaee, 2016).

Catalytic Properties

The compound has also been studied for its catalytic properties, particularly in the context of oxidative amidation processes. Research indicates its role in facilitating the synthesis of primary, secondary, and tertiary amides, which are fundamental building blocks in organic chemistry and have wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals (Karimi et al., 2015).

Molecular Structure and Interaction Studies

The compound's role extends to studies focusing on molecular structure and interactions. It has been involved in research exploring supramolecular assemblies formed with trifluoroacetic acid, shedding light on the complex behavior of molecular interactions and the influence of stereochemistry on assembly characteristics (Denekamp & Egbaria, 2004).

Future Directions

The future directions or potential applications of 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride are not specified in the search results. Its current use in proteomics research suggests it may have potential in scientific and medical research .

properties

IUPAC Name

4-tert-butyl-N-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-11(2,3)9-5-7-10(12-4)8-6-9;/h9-10,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYXNLBBCOSYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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